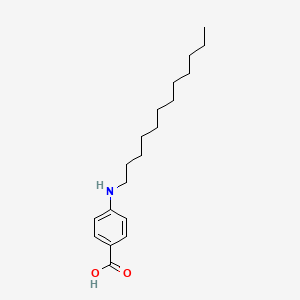
4-(Dodecylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dodecylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It consists of a benzoic acid core with a dodecylamino group attached to the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylamino)benzoic acid typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is first nitrated to form 4-nitrobenzoic acid.
Reduction of Nitro Group: The nitro group in 4-nitrobenzoic acid is then reduced to form 4-aminobenzoic acid.
Alkylation: The 4-aminobenzoic acid is then alkylated with dodecylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dodecylamino)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions like basic medium are commonly used.
Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, and conditions such as acidic medium are used.
Acid-Base Reactions: Common reagents include bases like sodium hydroxide and acids like hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Alkylated derivatives of this compound.
Electrophilic Aromatic Substitution: Substituted benzoic acid derivatives.
Acid-Base Reactions: Formation of salts like sodium 4-(Dodecylamino)benzoate.
Applications De Recherche Scientifique
4-(Dodecylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dodecylamino)benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways Involved: It can modulate signaling pathways, metabolic pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic Acid: Similar structure but lacks the dodecylamino group.
4-(Dimethylamino)benzoic Acid: Similar structure but has a dimethylamino group instead of a dodecylamino group.
Benzoic Acid: The parent compound without any amino substitution.
Uniqueness
4-(Dodecylamino)benzoic acid is unique due to the presence of the long dodecyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications, such as in the formulation of surfactants and emulsifiers, where the long hydrophobic chain plays a crucial role.
Propriétés
Numéro CAS |
55791-57-6 |
|---|---|
Formule moléculaire |
C19H31NO2 |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
4-(dodecylamino)benzoic acid |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(13-15-18)19(21)22/h12-15,20H,2-11,16H2,1H3,(H,21,22) |
Clé InChI |
XJPFHIYOQHZAOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


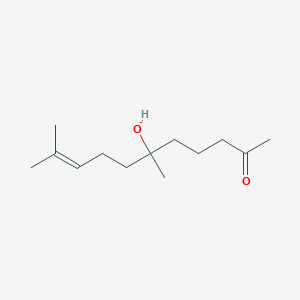
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

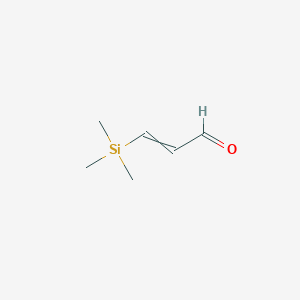
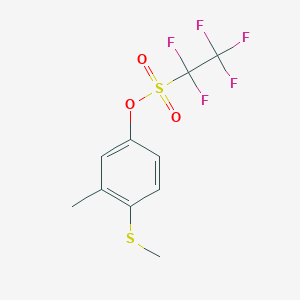
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
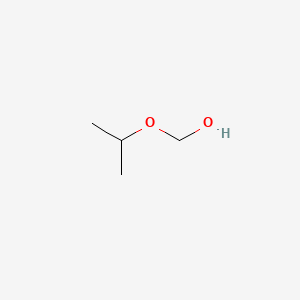
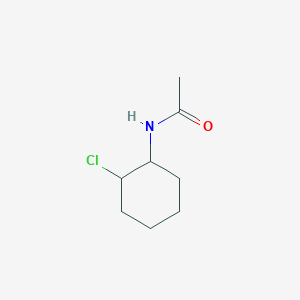
![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
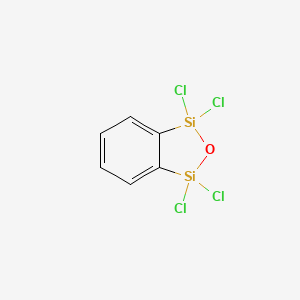
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)
